molecular formula C20H21ClN4O3S2 B3222862 N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215713-61-3

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B3222862
CAS No.: 1215713-61-3
M. Wt: 465 g/mol
InChI Key: PYLNMUYEKDSHRN-UHFFFAOYSA-N
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Description

N-(3-(1H-Imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic small molecule characterized by a multi-heterocyclic architecture. Its structure integrates a benzo[d]thiazole core (4,7-dimethoxy-substituted), a thiophene-2-carboxamide group, and a 3-(1H-imidazol-1-yl)propyl side chain, with a hydrochloride counterion enhancing solubility . Its synthesis likely involves amidine intermediates and base-mediated cyclization, as inferred from analogous protocols .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2.ClH/c1-26-14-6-7-15(27-2)18-17(14)22-20(29-18)24(19(25)16-5-3-12-28-16)10-4-9-23-11-8-21-13-23;/h3,5-8,11-13H,4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLNMUYEKDSHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining imidazole, thiophene, and benzo[d]thiazole motifs. Below is a comparative analysis with structurally related derivatives:

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Heterocycle(s) Substituents/Functional Groups Synthetic Method Highlights
Target Compound Benzo[d]thiazole, imidazole, thiophene 4,7-Dimethoxy, propylimidazole, HCl salt Amidines, KOtBu, THF, N-chlorosuccinimide
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole [39] Imidazole Thiophen-2-yl, 4,5-diphenyl Multi-component condensation
2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole [31] Imidazole Furan-2-yl, 4,5-diphenyl POCl3-mediated cyclization
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (I) 1,3,4-Thiadiazole 3-Phenylpropyl, 2-chlorophenyl POCl3 reflux, ammonia precipitation

Key Observations :

Substituent Complexity : The 4,7-dimethoxybenzo[d]thiazole moiety distinguishes it from analogs with phenyl or furan substituents . Methoxy groups may improve metabolic stability or membrane permeability.

Synthetic Routes : The target compound’s synthesis employs KOtBu and N-chlorosuccinimide in THF under inert conditions , contrasting with POCl3-mediated methods used for thiadiazoles .

Solubility Enhancement : The hydrochloride salt form is absent in most analogs, suggesting deliberate optimization for aqueous compatibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

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